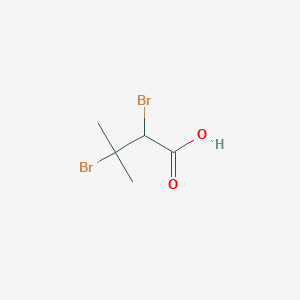
Methyl 2-(3-oxobutanoylamino)benzoate
Übersicht
Beschreibung
Methyl 2-(3-oxobutanoylamino)benzoate, also known as methyl N-(2-benzoyl-4-hydroxyphenyl)glycinate, is a synthetic compound used in various fields of research and industry. It contains a total of 30 bonds; 17 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aromatic ester, 1 aliphatic secondary amide, and 1 aliphatic ketone .
Molecular Structure Analysis
The molecular structure of Methyl 2-(3-oxobutanoylamino)benzoate comprises a six-membered aromatic ring, an ester group, a secondary amide group, and a ketone group . The molecular formula is C12H13NO4.Wissenschaftliche Forschungsanwendungen
Environmentally Safe Insecticide
“Methyl 2-(3-oxobutanoylamino)benzoate” is a promising, environmentally safe insecticide . It occurs naturally as a metabolite in plants, and its odor is an attractant to some insects . Since 2016, many studies have shown that it is an effective pesticide against a range of different agricultural, stored product, and urban insect pests .
Contact Toxicant
This compound has several important modes of action, including as a contact toxicant . This means it can kill insects upon direct contact.
Fumigant
“Methyl 2-(3-oxobutanoylamino)benzoate” also acts as a fumigant . It has demonstrated significant toxicity against a variety of insect pests . This study is the first evaluation of the fumigation toxicity of this compound .
Ovicidal Toxin
Another mode of action of this compound is as an ovicidal toxin . It can kill the eggs of insects, preventing them from hatching and growing into adult pests.
Oviposition Deterrent
“Methyl 2-(3-oxobutanoylamino)benzoate” can also act as an oviposition deterrent . This means it can discourage insects from laying their eggs, thus controlling the population of the pests.
Repellent
This compound can also act as a repellent . It can deter pests from approaching the areas where it is applied.
Attractant
Interestingly, while it can act as a repellent, the odor of “Methyl 2-(3-oxobutanoylamino)benzoate” can also act as an attractant to some insects . This dual action can be used in pest management strategies, such as “attract and kill” methods.
Bioactive Precursor in Organic Synthesis
“Methyl 2-(3-oxobutanoylamino)benzoate” is known as a bioactive precursor in organic synthesis of compounds due to its variety of pharmacological activities .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
The primary targets of Methyl 2-(3-oxobutanoylamino)benzoate are currently unknown .
Mode of Action
It’s worth noting that the compound shares structural similarities with PRL-8-53, a nootropic substance that displays possible cholinergic properties, potentiates dopamine, and partially inhibits serotonin . .
Biochemical Pathways
Related compounds like prl-8-53 have been shown to interact with cholinergic and dopaminergic pathways
Result of Action
Given its structural similarity to PRL-8-53, it may have potential nootropic effects . .
Eigenschaften
IUPAC Name |
methyl 2-(3-oxobutanoylamino)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8(14)7-11(15)13-10-6-4-3-5-9(10)12(16)17-2/h3-6H,7H2,1-2H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRPSFSQZDTZLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC=CC=C1C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332635 | |
| Record name | methyl 2-(3-oxobutanoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-oxobutanoylamino)benzoate | |
CAS RN |
81937-41-9 | |
| Record name | Methyl 2-[(1,3-dioxobutyl)amino]benzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81937-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | methyl 2-(3-oxobutanoylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40332635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2-[(1,3-dioxobutyl)amino]-, methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2,6-Bis[[4-(diethylamino)phenyl]methylidene]cyclohexan-1-one](/img/structure/B3057438.png)




![2-(Methylsulfanyl)-6-nitro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3057448.png)
![Glycine, N-[(1-chloro-4-hydroxy-7-phenoxy-3-isoquinolinyl)carbonyl]-](/img/structure/B3057449.png)



![Pyrazino[2,3-g]quinoxaline, 2,3,7,8-tetraphenyl-](/img/structure/B3057454.png)